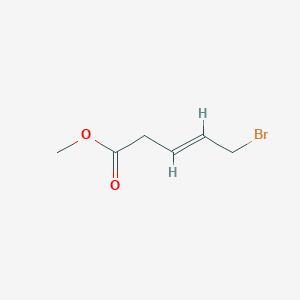
Methyl 5-bromopent-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromopent-3-enoate is an organic compound with the molecular formula C₆H₉BrO₂ and a molecular weight of 193.04 g/mol . It is a brominated ester that is used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromopent-3-enoate can be synthesized through the bromination of methyl pent-3-enoate. The reaction typically involves the addition of bromine (Br₂) to methyl pent-3-enoate in the presence of a solvent such as dichloromethane (CH₂Cl₂) at low temperatures . The reaction is exothermic and must be carefully controlled to prevent over-bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of automated systems allows for better temperature regulation and efficient mixing of reactants .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromopent-3-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), amine (NH₂), or thiol (SH) groups.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of methyl 5-hydroxypent-3-enoate, methyl 5-aminopent-3-enoate, or methyl 5-mercaptopent-3-enoate.
Reduction: Formation of 5-bromopent-3-en-1-ol.
Oxidation: Formation of 5-bromopent-3-enoic acid.
Scientific Research Applications
Methyl 5-bromopent-3-enoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-bromopent-3-enoate involves its reactivity with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloropent-3-enoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-iodopent-3-enoate: Similar structure but with an iodine atom instead of bromine.
Methyl 5-fluoropent-3-enoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl 5-bromopent-3-enoate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it can undergo .
Properties
Molecular Formula |
C6H9BrO2 |
|---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
methyl (E)-5-bromopent-3-enoate |
InChI |
InChI=1S/C6H9BrO2/c1-9-6(8)4-2-3-5-7/h2-3H,4-5H2,1H3/b3-2+ |
InChI Key |
YTBXNIPJPAPVPW-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)C/C=C/CBr |
Canonical SMILES |
COC(=O)CC=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















